molecular formula C123H196N44O38S3 B125278 VD1-Rpd2 neuropeptide alpha2 CAS No. 157452-74-9

VD1-Rpd2 neuropeptide alpha2

Cat. No. B125278
M. Wt: 2995.3 g/mol
InChI Key: NIVFFXVQVIRWIS-RYZMZDQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The VD1-Rpd2 neuropeptide alpha2 is a peptide that has been studied for its potential use in scientific research. This neuropeptide has been found to have various biochemical and physiological effects, which make it a promising candidate for further study.

Mechanism Of Action

The mechanism of action of the VD1-Rpd2 neuropeptide alpha2 is not fully understood, but it is thought to act on various receptors in the central nervous system. It has been found to bind to alpha2-adrenergic receptors, which are involved in the regulation of pain and inflammation.

Biochemical And Physiological Effects

The VD1-Rpd2 neuropeptide alpha2 has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. It has also been found to modulate the release of various neurotransmitters, such as dopamine and serotonin.

Advantages And Limitations For Lab Experiments

The VD1-Rpd2 neuropeptide alpha2 has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methods, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, it may not be stable in certain conditions, and it may have limited solubility in certain solvents.

Future Directions

There are several future directions for the study of the VD1-Rpd2 neuropeptide alpha2. One area of interest is in the development of new drugs that target this neuropeptide for the treatment of various neurological disorders. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of this neuropeptide.

Synthesis Methods

The VD1-Rpd2 neuropeptide alpha2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form the peptide chain. The resulting peptide can then be purified and characterized using various analytical techniques.

Scientific Research Applications

The VD1-Rpd2 neuropeptide alpha2 has been studied for its potential use in various scientific research applications. One area of interest is in the study of pain and inflammation, where this neuropeptide has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

157452-74-9

Product Name

VD1-Rpd2 neuropeptide alpha2

Molecular Formula

C123H196N44O38S3

Molecular Weight

2995.3 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C123H196N44O38S3/c1-13-58(6)93(163-104(188)71(27-20-35-139-123(132)133)154-115(199)95(61(9)169)165-117(201)97(63(11)171)166-116(200)96(62(10)170)164-114(198)92(57(4)5)162-105(189)73(31-37-208-12)151-99(183)67(124)42-91(180)181)112(196)144-51-90(179)161-94(60(8)168)113(197)143-47-86(175)140-48-87(176)149-74(38-56(2)3)106(190)147-59(7)98(182)141-49-88(177)148-69(25-18-33-137-121(128)129)101(185)159-80(52-206)110(194)153-72(29-30-83(125)172)103(187)155-76(40-65-45-134-54-145-65)108(192)157-78(41-66-46-135-55-146-66)119(203)205-120(204)79(44-85(127)174)158-107(191)75(39-64-22-15-14-16-23-64)150-89(178)50-142-111(195)82-28-21-36-167(82)118(202)81(53-207)160-109(193)77(43-84(126)173)156-102(186)70(26-19-34-138-122(130)131)152-100(184)68-24-17-32-136-68/h14-16,22-23,45-46,52,54-63,65-82,92-97,136,168-171,207H,13,17-21,24-44,47-51,53,124H2,1-12H3,(H2,125,172)(H2,126,173)(H2,127,174)(H,140,175)(H,141,182)(H,142,195)(H,143,197)(H,144,196)(H,147,190)(H,148,177)(H,149,176)(H,150,178)(H,151,183)(H,152,184)(H,153,194)(H,154,199)(H,155,187)(H,156,186)(H,157,192)(H,158,191)(H,159,185)(H,160,193)(H,161,179)(H,162,189)(H,163,188)(H,164,198)(H,165,201)(H,166,200)(H,180,181)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60+,61+,62+,63+,65?,66?,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,92-,93-,94-,95-,96-,97-/m0/s1

InChI Key

NIVFFXVQVIRWIS-RYZMZDQVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)OC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)OC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

synonyms

VD1-RPD2 neuropeptide alpha(2)
VD1-RPD2 neuropeptide alpha2

Origin of Product

United States

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